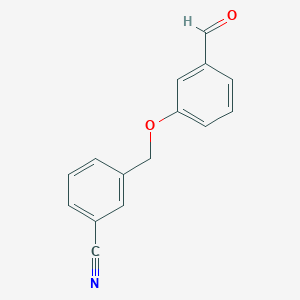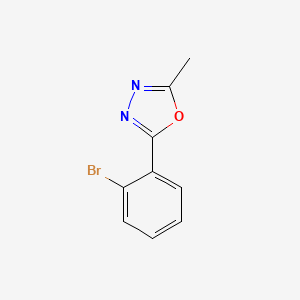
4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is a chemical compound with the molecular formula C13H20N2.2C2H2O4. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-pyrrolidinylmethyl group and an ethyl group at the para position. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate typically involves the following steps:
Formation of 4-Ethylaniline: This can be achieved by the alkylation of aniline with ethyl halides under basic conditions.
Introduction of the Pyrrolidinylmethyl Group: The 4-ethyl aniline is then reacted with 2-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form 4-Ethyl-N-(2-pyrrolidinylmethyl)aniline.
Formation of the Dioxalate Salt: The final step involves the reaction of 4-Ethyl-N-(2-pyrrolidinylmethyl)aniline with oxalic acid to form the dioxalate salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the aniline nitrogen, potentially leading to the formation of secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylmethyl group may enhance its binding affinity to certain biological targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
- N-(2-Pyrrolidinylmethyl)aniline dioxalate
- 4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate
- 4-Ethyl-N-methylaniline dioxalate
Uniqueness: 4-Ethyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is unique due to the presence of both the ethyl group and the pyrrolidinylmethyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and binding affinity in various applications compared to its analogs.
属性
IUPAC Name |
4-ethyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2C2H2O4/c1-2-11-5-7-12(8-6-11)15-10-13-4-3-9-14-13;2*3-1(4)2(5)6/h5-8,13-15H,2-4,9-10H2,1H3;2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDROPXSPBVSLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)





![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)


